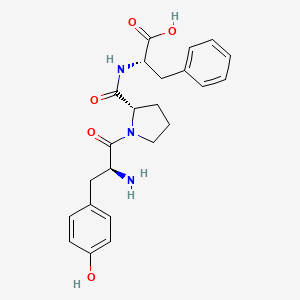

l-Tyrosyl-l-prolyl-l-phenylalanine

Description

Solution-Phase Peptide Synthesis (LPPS) Techniques for l-Tyrosyl-l-prolyl-l-phenylalanine

Solution-phase peptide synthesis was the original method for creating peptides before the advent of SPPS. nih.govnih.gov In LPPS, all reactions, including coupling and deprotection, occur in a homogeneous solution. While it can be more labor-intensive due to the need for purification of intermediates after each step, it is highly scalable and avoids issues related to the solid support, such as steric hindrance or aggregation. luxembourg-bio.com

For a short peptide like a tripeptide, LPPS would typically proceed in a stepwise manner, similar to SPPS, by adding one protected amino acid at a time. However, an alternative strategy in LPPS is fragment condensation. springernature.com This involves synthesizing smaller, protected peptide fragments and then coupling them together. For l-Tyrosyl-l-prolyl-l-phenylalanine, a possible fragment condensation strategy would be to synthesize the dipeptide Z-Tyr(tBu)-Pro-OH and couple it with H-Phe-OMe. The protecting groups (Z at the N-terminus, tBu on the Tyr side chain, and OMe at the C-terminus) would then be removed in subsequent steps. This approach can be more efficient for longer peptides but requires careful selection of coupling reagents to minimize the risk of racemization at the C-terminal residue of the activating fragment. springernature.com

In LPPS, the choice of solvent is crucial for ensuring that all reactants and intermediates remain dissolved throughout the synthesis. Common solvents include N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). The solubility of the growing peptide chain can change significantly with each added amino acid, sometimes requiring a change in the solvent system. Reaction control is maintained by careful monitoring of reaction completion (e.g., via thin-layer chromatography) before proceeding to the next step and by controlling the temperature to minimize side reactions. The purification of intermediates, often by crystallization or chromatography, is a defining feature of LPPS that ensures the high purity of the final product.

Synthetic Methodologies and Derivatization Strategies for l-Tyrosyl-l-prolyl-l-phenylalanine

The tripeptide l-Tyrosyl-l-prolyl-l-phenylalanine is a subject of interest for synthetic chemists due to its structure, which incorporates aromatic, heterocyclic, and hydrophobic residues. Advanced synthetic strategies, particularly those leveraging enzymatic catalysis, offer precise and efficient pathways for its production and the generation of novel derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C23H27N3O5 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1 |

InChI Key |

RCMWNNJFKNDKQR-UFYCRDLUSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of L Tyrosyl L Prolyl L Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation of l-Tyrosyl-l-prolyl-l-phenylalanine

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For peptides like l-Tyrosyl-l-prolyl-l-phenylalanine, NMR can provide detailed insights into both its primary and secondary structure, as well as its conformational flexibility.

Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in assigning the proton and carbon signals and subsequently defining the peptide's structure. The primary sequence is confirmed by identifying the spin systems of the individual amino acid residues and observing sequential NOE connectivities between adjacent residues.

For l-Tyrosyl-l-prolyl-l-phenylalanine, the aromatic protons of tyrosine and phenylalanine, along with the unique spin system of the proline ring, provide distinct spectral signatures. nih.govhmdb.cachemicalbook.comchemicalbook.com The cis/trans isomerization of the tyrosyl-prolyl peptide bond is a key conformational feature that can be investigated using NMR. nih.gov The relative populations of the cis and trans isomers can be determined from the intensities of the corresponding NMR signals.

| NMR Parameter | Observed Effect on l-Tyrosyl-l-prolyl-l-phenylalanine Structure |

| Chemical Shifts (¹H, ¹³C) | Provide information on the local electronic environment of each nucleus, which is sensitive to conformation. nih.govhmdb.ca |

| J-Couplings | Help determine dihedral angles (φ, ψ) along the peptide backbone. |

| Nuclear Overhauser Effects (NOEs) | Provide distance constraints between protons that are close in space, which is crucial for defining the 3D structure. |

NMR spectroscopy can also probe the dynamic nature of l-Tyrosyl-l-prolyl-l-phenylalanine and the accessibility of its amide protons to the solvent. Techniques such as hydrogen-deuterium (H/D) exchange experiments can reveal which amide protons are protected from the solvent, suggesting their involvement in stable hydrogen bonds, a hallmark of defined secondary structures. nih.gov

The solvent accessible surface area (SASA) of the amino acid residues can be investigated to understand their potential for interaction. arxiv.orgarxiv.org The dynamics of the aromatic side chains of tyrosine and phenylalanine can be studied by measuring relaxation parameters and observing their temperature dependence, providing insights into the flexibility of the peptide. nih.gov

| NMR Experiment | Information Gained about l-Tyrosyl-l-prolyl-l-phenylalanine |

| H/D Exchange | Identifies amide protons involved in stable hydrogen bonds, indicating secondary structure. nih.gov |

| Temperature Coefficient Studies | Changes in chemical shifts with temperature can differentiate between solvent-exposed and buried protons. |

| Relaxation Measurements (T1, T2, NOE) | Provide information on the motional properties of different parts of the molecule. nih.gov |

| Solvent Paramagnetic Relaxation Enhancement (sPRE) | Can be used to determine the solvent accessibility of different residues. researchgate.net |

This table outlines common NMR techniques for studying peptide dynamics; specific data for l-Tyrosyl-l-prolyl-l-phenylalanine is not available in the provided search results.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of l-Tyrosyl-l-prolyl-l-phenylalanine

Circular Dichroism (CD) spectroscopy is a sensitive technique for examining the secondary structure of peptides and proteins in solution. nih.govspringernature.comyoutube.com The CD spectrum of a peptide is influenced by its backbone conformation. For l-Tyrosyl-l-prolyl-l-phenylalanine, the presence of the proline residue may induce a polyproline II (PPII) type helix, which has a characteristic CD signature with a strong negative band around 200 nm and a weak positive band around 220 nm. nih.gov

The aromatic side chains of tyrosine and phenylalanine can also contribute to the CD spectrum in the near-UV region (around 250-290 nm), providing information about their local environment and interactions. researchgate.netnih.gov Changes in the CD spectrum upon varying conditions such as temperature or solvent can reveal conformational transitions. youtube.com

| CD Spectral Region | Structural Information for l-Tyrosyl-l-prolyl-l-phenylalanine |

| Far-UV (190-250 nm) | Provides information about the peptide backbone conformation, such as the presence of α-helix, β-sheet, or random coil structures. nih.govspringernature.com A PPII helix is a likely conformation due to the proline residue. nih.gov |

| Near-UV (250-350 nm) | Aromatic residues (Tyrosine, Phenylalanine) give rise to signals in this region, which are sensitive to their local environment and tertiary structure interactions. researchgate.netnih.gov |

This table is based on general principles of CD spectroscopy of peptides. Specific experimental CD data for l-Tyrosyl-l-prolyl-l-phenylalanine is not available in the provided search results.

X-ray Crystallography and Single-Crystal Diffraction Studies of l-Tyrosyl-l-prolyl-l-phenylalanine and its Complexes

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure of a molecule in its crystalline state. While obtaining suitable crystals of peptides can be challenging, a successful crystallographic study of l-Tyrosyl-l-prolyl-l-phenylalanine or its complexes would yield precise information about bond lengths, bond angles, and torsion angles. nih.govmdpi.comnih.govrsc.org This data would definitively establish the preferred conformation of the peptide in the solid state, including the cis or trans conformation of the Tyr-Pro peptide bond.

Although no specific crystal structure of l-Tyrosyl-l-prolyl-l-phenylalanine is found in the search results, studies on related dipeptides like l-Tyrosyl-l-phenylalanine have been reported. ubc.ca Furthermore, extensive crystallographic work has been done on l-phenylalanine (B559525) itself, revealing its structural complexities and polymorphism. nih.govnih.govrsc.org

| Crystallographic Parameter | Significance for l-Tyrosyl-l-prolyl-l-phenylalanine Structure |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Atomic Coordinates | Provide the precise 3D position of every atom in the molecule. |

| Bond Lengths, Angles, Torsion Angles | Define the detailed molecular geometry. |

This table describes the type of information obtained from X-ray crystallography. A crystal structure for l-Tyrosyl-l-prolyl-l-phenylalanine is not available in the provided search results.

Mass Spectrometry (MS) for Purity Assessment and Fragmentation Analysis of l-Tyrosyl-l-prolyl-l-phenylalanine

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the purity of synthetic peptides like l-Tyrosyl-l-prolyl-l-phenylalanine. nih.govresearchgate.netnist.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide by inducing fragmentation of the parent ion. The resulting fragment ions (typically b- and y-ions) allow for the verification of the amino acid sequence. This fragmentation pattern provides unambiguous confirmation of the primary structure of l-Tyrosyl-l-prolyl-l-phenylalanine.

| Mass Spectrometry Technique | Information Obtained for l-Tyrosyl-l-prolyl-l-phenylalanine |

| Electrospray Ionization (ESI) | A soft ionization technique suitable for generating intact molecular ions of the peptide. |

| High-Resolution Mass Spectrometry (HRMS) | Provides an accurate mass measurement to confirm the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragments the peptide to produce a characteristic pattern of ions, confirming the amino acid sequence. researchgate.net |

| Predicted Fragment Ions (MS/MS) | m/z |

| b₂ | 261.12 |

| y₁ | 166.09 |

| y₂ | 263.14 |

The m/z values in this table are predicted based on the structure of l-Tyrosyl-l-prolyl-l-phenylalanine and standard peptide fragmentation rules. These values may vary slightly depending on the experimental conditions.

High-Resolution Mass Spectrometry for Precise Mass Determination of l-Tyrosyl-l-prolyl-l-phenylalanine

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For l-Tyrosyl-l-prolyl-l-phenylalanine (C₂₄H₂₉N₃O₅), HRMS provides an exact mass that can be used to confirm its molecular formula. Techniques such as Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) are employed for such precise measurements. nih.gov

The theoretical exact mass of a compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This value is then compared against the experimentally determined mass from the HRMS analysis.

| Property | Value |

| Molecular Formula | C₂₄H₂₉N₃O₅ |

| Theoretical Monoisotopic Mass | 439.2099 Da |

| Theoretical Average Mass | 439.497 Da |

This table presents the theoretical mass values for l-Tyrosyl-l-prolyl-l-phenylalanine.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Post-Synthetic Modification Analysis of l-Tyrosyl-l-prolyl-l-phenylalanine

Tandem mass spectrometry (MS/MS) is an indispensable technique for peptide sequencing and the identification of any post-synthetic modifications. springernature.comnih.gov In an MS/MS experiment, the parent peptide ion is isolated and then fragmented through methods like collision-induced dissociation (CID). researchgate.net The resulting fragment ions are then analyzed to determine the amino acid sequence.

The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination. uab.edu For l-Tyrosyl-l-prolyl-l-phenylalanine, the expected fragmentation would yield specific b- and y-ions that confirm the Tyr-Pro-Phe sequence. The presence of aromatic residues like Phenylalanine and Tyrosine can influence the fragmentation patterns. researchgate.net

| Fragment Ion | Sequence | Theoretical Monoisotopic Mass (Da) |

| b₁ | Tyr | 164.0706 |

| b₂ | Tyr-Pro | 261.1234 |

| y₁ | Phe | 148.0757 |

| y₂ | Pro-Phe | 245.1285 |

This table outlines the primary b- and y-ion fragments expected from the MS/MS analysis of l-Tyrosyl-l-prolyl-l-phenylalanine and their corresponding theoretical masses.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting of l-Tyrosyl-l-prolyl-l-phenylalanine

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. acs.orgpitt.edu These techniques are sensitive to the molecule's structure, conformation, and the chemical environment of its functional groups. acs.orgnih.gov

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, causing vibrations in its bonds. For a peptide like l-Tyrosyl-l-prolyl-l-phenylalanine, characteristic absorption bands are observed for the amide groups (Amide I, II, and III bands), the carboxylate group, and the aromatic rings of tyrosine and phenylalanine. nih.govresearchgate.netnih.gov For instance, the Amide I band, primarily due to C=O stretching, is sensitive to the peptide's secondary structure. nih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. koreascience.kr The aromatic side chains of tyrosine and phenylalanine give rise to distinct and often strong signals in the Raman spectrum, such as the ring breathing modes. koreascience.krresearchgate.netresearchgate.net The amide III band region in Raman spectra is also sensitive to the peptide backbone's dihedral angles. pitt.edu

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Amide I (C=O stretch) | 1600 - 1700 | FTIR, Raman |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | FTIR |

| Amide III | 1200 - 1400 | FTIR, Raman |

| Phenyl Ring Breathing (Phe, Tyr) | ~1000 | Raman |

| COO⁻ Symmetric Stretch | ~1400 | FTIR, Raman |

| C-H Aromatic Stretch | 3000 - 3100 | FTIR, Raman |

This table summarizes key vibrational modes for peptides containing aromatic residues and their typical spectral regions in FTIR and Raman spectroscopy.

Molecular Interactions and Mechanistic Studies of L Tyrosyl L Prolyl L Phenylalanine in Biological Systems

Receptor Binding Kinetics and Affinity Profiling of l-Tyrosyl-l-prolyl-l-phenylalanine

The initial step in the action of many biologically active molecules is their binding to specific receptor proteins. The affinity and kinetics of this binding are critical determinants of the molecule's potency and duration of action. Several powerful techniques are employed to study these interactions for compounds like l-Tyrosyl-l-prolyl-l-phenylalanine.

Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis of l-Tyrosyl-l-prolyl-l-phenylalanine

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment to study l-Tyrosyl-l-prolyl-l-phenylalanine, a receptor of interest would be immobilized on a sensor chip. A solution containing the tripeptide would then be flowed over the surface. Any binding between the tripeptide and the receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

Table 1: Hypothetical SPR Data for l-Tyrosyl-l-prolyl-l-phenylalanine Binding to a Target Receptor

| Parameter | Value | Unit |

| Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₔ) | 3.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (Kₗ) | 20 | nM |

This table presents hypothetical data to illustrate the type of information obtained from SPR analysis, as specific experimental data for l-Tyrosyl-l-prolyl-l-phenylalanine is not currently published.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of l-Tyrosyl-l-prolyl-l-phenylalanine Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur when molecules bind to one another. nih.govfrontiersin.org This provides a complete thermodynamic profile of the binding interaction. In an ITC experiment involving l-Tyrosyl-l-prolyl-l-phenylalanine, a solution of the tripeptide would be titrated into a sample cell containing the target receptor. The heat released or absorbed during binding is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of the interaction (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated. nih.gov

While specific ITC data for l-Tyrosyl-l-prolyl-l-phenylalanine is not available, the technique is widely used to study protein-ligand interactions. nih.gov For example, ITC has been instrumental in characterizing the binding of various ligands to their receptors, providing insights into the driving forces of the interaction.

Table 2: Hypothetical Thermodynamic Parameters for l-Tyrosyl-l-prolyl-l-phenylalanine Binding Measured by ITC

| Thermodynamic Parameter | Value | Unit |

| Association Constant (Kₐ) | 5.0 x 10⁷ | M⁻¹ |

| Enthalpy Change (ΔH) | -10.5 | kcal/mol |

| Entropy Change (ΔS) | 5.2 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -12.0 | kcal/mol |

| Stoichiometry (n) | 1:1 | - |

This table presents hypothetical data to illustrate the type of information obtained from ITC analysis, as specific experimental data for l-Tyrosyl-l-prolyl-l-phenylalanine is not currently published.

Fluorescence Polarization and Quenching Assays for Receptor Interactions of l-Tyrosyl-l-prolyl-l-phenylalanine

Fluorescence-based assays are highly sensitive methods for studying molecular binding events. Fluorescence polarization (FP) measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. For instance, if a fluorescently tagged version of l-Tyrosyl-l-prolyl-l-phenylalanine were to bind to a receptor, the increase in its molecular size would slow its tumbling in solution, leading to an increase in fluorescence polarization.

Fluorescence quenching assays, on the other hand, rely on the principle that the fluorescence of a molecule can be diminished (quenched) upon interaction with another molecule. The intrinsic fluorescence of the tyrosine residue in l-Tyrosyl-l-prolyl-l-phenylalanine could potentially be used to monitor its binding to a receptor. nih.govnih.gov Changes in the local environment of the tyrosine upon binding can lead to quenching or enhancement of its fluorescence, providing a means to quantify the interaction.

Enzyme Substrate or Inhibitor Dynamics of l-Tyrosyl-l-prolyl-l-phenylalanine

In addition to receptor binding, small peptides can also interact with enzymes, either as substrates that are chemically modified by the enzyme or as inhibitors that modulate the enzyme's activity.

Kinetic Parameter Determination (Kₘ, Vₘₐₓ, Kᵢ) for l-Tyrosyl-l-prolyl-l-phenylalanine

To understand the role of l-Tyrosyl-l-prolyl-l-phenylalanine as a potential enzyme substrate or inhibitor, it is essential to determine key kinetic parameters. If the tripeptide acts as a substrate, the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) would be determined. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate.

If l-Tyrosyl-l-prolyl-l-phenylalanine acts as an inhibitor, the inhibition constant (Kᵢ) would be the critical parameter to measure. Kᵢ quantifies the potency of the inhibitor. Studies on the individual amino acid l-phenylalanine (B559525) have shown that it can act as an inhibitor of certain enzymes. For example, l-phenylalanine competitively inhibits tyrosine transport. nih.gov It also acts as a noncompetitive inhibitor of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.gov

Table 3: Hypothetical Kinetic Parameters for l-Tyrosyl-l-prolyl-l-phenylalanine as an Enzyme Inhibitor

| Enzyme Target | Inhibition Type | Kᵢ (Inhibition Constant) |

| Hypothetical Protease X | Competitive | 50 µM |

| Hypothetical Kinase Y | Non-competitive | 120 µM |

This table presents hypothetical data to illustrate the type of information obtained from enzyme kinetic studies, as specific experimental data for l-Tyrosyl-l-prolyl-l-phenylalanine is not currently published.

Elucidation of Enzymatic Mechanism Modulated by l-Tyrosyl-l-prolyl-l-phenylalanine

Determining the kinetic parameters is the first step in understanding how a molecule like l-Tyrosyl-l-prolyl-l-phenylalanine might modulate enzyme activity. Further studies would be necessary to elucidate the precise mechanism of action. This could involve detailed kinetic analyses under various conditions, structural studies of the enzyme-tripeptide complex, and site-directed mutagenesis to identify key amino acid residues involved in the interaction.

For example, if l-Tyrosyl-l-prolyl-l-phenylalanine were found to be a competitive inhibitor, it would suggest that it binds to the active site of the enzyme, competing with the natural substrate. In contrast, non-competitive inhibition would imply that it binds to a different site on the enzyme (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

Protein-Peptide Interaction Landscapes Involving l-Tyrosyl-l-prolyl-l-phenylalanine

The interaction of l-Tyrosyl-l-prolyl-l-phenylalanine with proteins is a critical area of study for understanding its biological functions. These interactions are characterized by a combination of biophysical and structural methodologies.

Biophysical Characterization of l-Tyrosyl-l-prolyl-l-phenylalanine-Protein Complexes

A variety of biophysical techniques are employed to quantify the binding affinity and thermodynamics of l-Tyrosyl-l-prolyl-l-phenylalanine with its protein targets.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a comprehensive thermodynamic profile of the interaction. nih.govfrontiersin.org ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.gov For instance, ITC has been used to study the binding of amino acids to proteins, revealing the thermodynamic forces driving complex formation. nih.gov The binding of various ligands to proteins, such as the interaction of N-acetylglucosamine with lysozyme, has been successfully characterized using ITC, even for weak binding affinities. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a sensitive optical technique used to monitor the binding of molecules in real-time without the need for labels. mdpi.comnih.govnih.gov It measures changes in the refractive index at the surface of a sensor chip as the peptide binds to an immobilized protein. mdpi.comnih.gov This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. mdpi.com SPR has been successfully used to detect l-phenylalanine, demonstrating its utility in studying amino acid interactions. mdpi.comnih.govnih.gov

Table 1: Biophysical Techniques for Characterizing Protein-Peptide Interactions

| Technique | Parameters Measured | Advantages | Relevant Findings for Related Compounds |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Provides a complete thermodynamic profile of the interaction in solution. nih.gov | Used to study the co-assembly of l-histidine (B1673261) and l-phenylalanine, which was found to be entropically driven. nih.gov |

| Surface Plasmon Resonance (SPR) | Association rate (ka), dissociation rate (kd), equilibrium dissociation constant (Kd) | Real-time, label-free detection of binding events. mdpi.comnih.gov | Successfully applied for the sensitive and selective detection of l-phenylalanine. mdpi.comnih.govnih.gov |

Structural Basis of Recognition Between l-Tyrosyl-l-prolyl-l-phenylalanine and Target Proteins

Understanding the three-dimensional structure of l-Tyrosyl-l-prolyl-l-phenylalanine in complex with its target proteins is crucial for elucidating the molecular basis of its specificity and function.

X-ray Crystallography: This powerful technique can provide atomic-resolution structures of protein-peptide complexes. A recent crystal structure of full-length human phenylalanine hydroxylase, a protein that interacts with phenylalanine, has provided insights into its quaternary structure. nih.gov The co-crystallization of l-histidine and l-phenylalanine has revealed a 3D network with nanocavities stabilized by hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-peptide interactions in solution. duke.edunih.gov It can be used to map the binding interface, determine the structure of the complex, and probe the dynamics of the interaction. duke.edunih.gov Chemical shift perturbation mapping is a widely used NMR method to identify the amino acid residues involved in the protein-peptide interface. duke.edu NMR has been instrumental in characterizing the aromatic ring resonances of phenylalanine and tyrosine residues in proteins. nih.gov

Molecular Docking: Computational molecular docking simulations are used to predict the binding mode of a peptide to a protein. These methods can provide valuable insights into the key interactions that stabilize the complex and can be used to guide further experimental studies. Computer simulations have been used to reinforce experimental results from SPR studies of phenylalanine. nih.gov

Cellular Permeability and Intracellular Trafficking Mechanisms of l-Tyrosyl-l-prolyl-l-phenylalanine (in vitro cell models)

The ability of l-Tyrosyl-l-prolyl-l-phenylalanine to cross the cell membrane and reach its intracellular targets is a key determinant of its biological activity.

Membrane Translocation Pathways of l-Tyrosyl-l-prolyl-l-phenylalanine

Peptides can cross the cell membrane through various mechanisms, including passive diffusion and active transport. Studies on related amino acids and dipeptides provide insights into the potential pathways for l-Tyrosyl-l-prolyl-l-phenylalanine. For instance, the uptake of L-tyrosine (B559521) in human melanocytes has been shown to follow a concentration-dependent gradient, suggesting facilitated diffusion. nih.gov

Role of Specific Transporters in l-Tyrosyl-l-prolyl-l-phenylalanine Cellular Uptake

The cellular uptake of many peptides is mediated by specific transporter proteins. The proton-dependent oligopeptide transporters PEPT1 and PEPT2 are known to transport a wide range of di- and tripeptides. nih.gov Studies on dipeptides containing tyrosine, such as glycyl-l-tyrosine (B1671926) and l-prolyl-l-tyrosine, suggest that their uptake mechanisms and kinetics can differ, potentially due to interactions with different transporters. nih.gov In Bacillus subtilis, a common transport system has been identified for l-tyrosine and l-phenylalanine. nih.gov More recently, the organic anion transporting polypeptide (OATP) 3A1 has been identified as a transporter for the aromatic amino acids l-tryptophan, l-tyrosine, and l-phenylalanine. researchgate.net

Table 2: Potential Transporters for l-Tyrosyl-l-prolyl-l-phenylalanine

| Transporter Family | Examples | Substrates | Significance for l-Tyrosyl-l-prolyl-l-phenylalanine |

| Proton-dependent Oligopeptide Transporters (POT) | PEPT1, PEPT2 | Di- and tripeptides, peptidomimetic drugs. nih.gov | Likely transporters for l-Tyrosyl-l-prolyl-l-phenylalanine due to its tripeptide nature. |

| Organic Anion Transporting Polypeptides (OATP) | OATP3A1 | Aromatic amino acids (l-tryptophan, l-tyrosine, l-phenylalanine). researchgate.net | The presence of tyrosine and phenylalanine suggests potential interaction with OATP family members. |

Modulation of Intracellular Signaling Cascades by l-Tyrosyl-l-prolyl-l-phenylalanine (mechanistic studies)

Once inside the cell, l-Tyrosyl-l-prolyl-l-phenylalanine can modulate various intracellular signaling pathways, leading to diverse cellular responses. While direct studies on this specific tripeptide are emerging, research on its constituent amino acids and related peptides provides a framework for understanding its potential effects.

Studies have shown that intracellular administration of L-tyrosine and L-phenylalanine can affect voltage-dependent calcium currents in PC12 pheochromocytoma cells, suggesting a role in modulating ion channel activity. nih.gov Specifically, L-tyrosine was found to prevent the decay of the calcium current, while L-phenylalanine accelerated its decline. nih.gov Furthermore, the transport of L-phenylalanine and its conversion to L-tyrosine in human melanocytes is coupled to calcium uptake and efflux, highlighting a link to calcium signaling in melanogenesis. nih.gov Dipeptides containing l-tyrosine have also been shown to influence cellular metabolism, with l-prolyl-l-tyrosine increasing ATP availability in CHO cells. nih.gov These findings suggest that l-Tyrosyl-l-prolyl-l-phenylalanine could potentially influence signaling pathways related to calcium homeostasis and cellular energy metabolism.

Impact on Kinase/Phosphatase Activity

There is no direct evidence from scientific studies on how l-Tyrosyl-l-prolyl-l-phenylalanine influences the activity of kinases or phosphatases. The amino acid l-tyrosine is a well-known substrate for tyrosine kinases, a major class of enzymes that play a crucial role in signal transduction by phosphorylating tyrosine residues on proteins. nih.gov This process is fundamental to regulating a vast array of cellular activities. nih.gov However, whether the l-tyrosine residue within the tripeptide can be phosphorylated or if the peptide itself can modulate the activity of these enzymes remains uninvestigated.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Investigations of L Tyrosyl L Prolyl L Phenylalanine

Correlations Between Primary Sequence and Biological Activity of l-Tyrosyl-l-prolyl-l-phenylalanine Analogues

The primary sequence of a peptide is a fundamental determinant of its biological activity. In the case of l-Tyrosyl-l-prolyl-l-phenylalanine, the specific arrangement of tyrosine, proline, and phenylalanine is critical. Alterations to this sequence, such as substitution, deletion, or modification of the amino acid residues, can profoundly impact the peptide's efficacy and selectivity.

Studies on analogous peptides have demonstrated that the presence and position of aromatic and hydrophobic residues are often crucial for biological function. For instance, in various bioactive peptides, a hydrophobic amino acid at the N-terminus and the presence of tyrosine or phenylalanine within the sequence are associated with significant antioxidant activity. The proline residue, with its unique cyclic structure, often induces a specific turn in the peptide backbone, which can be essential for receptor binding.

The biological activity of analogues can be systematically evaluated by synthesizing a series of related peptides with single or multiple amino acid substitutions. For example, replacing l-phenylalanine (B559525) with other hydrophobic residues like leucine (B10760876) or tryptophan could modulate the peptide's interaction with its biological target. Similarly, modification of the tyrosine hydroxyl group or the proline ring would provide valuable insights into their respective roles.

Table 1: Hypothetical Biological Activity of l-Tyrosyl-l-prolyl-l-phenylalanine Analogues Based on Known SAR Principles

| Analogue | Modification | Predicted Impact on a Hypothetical Biological Activity (e.g., Receptor Binding Affinity) | Rationale |

| [Ala³]-l-Tyrosyl-l-prolyl-l-alanine | Phenylalanine at position 3 replaced by Alanine | Likely decreased | The bulky and aromatic side chain of Phenylalanine is likely involved in crucial hydrophobic or π-π stacking interactions with the target. Alanine's smaller, non-aromatic side chain would abolish these interactions. |

| [D-Phe³]-l-Tyrosyl-l-prolyl-d-phenylalanine | l-Phenylalanine at position 3 replaced by its D-enantiomer | Potentially altered or abolished | The stereochemistry of the C-terminal residue is often critical for proper orientation and binding within the active site of a receptor or enzyme. A change from the L- to the D-form would significantly alter the spatial arrangement of the phenyl group. |

| [Tyr(OMe)¹]-l-O-methyltyrosyl-l-prolyl-l-phenylalanine | Hydroxyl group of Tyrosine at position 1 is methylated | Possibly reduced or altered | The hydroxyl group of Tyrosine can act as a hydrogen bond donor and/or acceptor. Methylation would block this capability, potentially disrupting a key interaction with the biological target. |

| cyclo(l-Tyrosyl-l-prolyl-l-phenylalanine) | Linear peptide is cyclized | Potentially increased | Cyclization restricts the conformational flexibility of the peptide, which can pre-organize it into a bioactive conformation, leading to higher affinity and stability. Studies on other peptides have shown that cyclic analogues can exhibit enhanced biological activity compared to their linear counterparts. nih.gov |

Influence of Secondary and Tertiary Structure Conformation on the Molecular Recognition of l-Tyrosyl-l-prolyl-l-phenylalanine

The presence of a proline residue in the second position is known to introduce a significant kink or bend in the peptide backbone. This is due to the constraints imposed by its pyrrolidine (B122466) ring, which restricts the phi (φ) dihedral angle. This structural feature can be critical in orienting the N-terminal tyrosine and C-terminal phenylalanine residues in a specific spatial relationship, which may be a prerequisite for binding to a receptor or an enzyme active site.

Contribution of Individual Amino Acid Residues and Side Chains to the Activity Profile of l-Tyrosyl-l-prolyl-l-phenylalanine

l-Tyrosine (B559521) (Tyr): The N-terminal tyrosine residue possesses a phenolic hydroxyl group on its aromatic side chain. This group can act as both a hydrogen bond donor and acceptor, forming critical interactions with the biological target. The aromatic ring itself can participate in hydrophobic and π-π stacking interactions. In the context of antioxidant peptides, the tyrosine residue is often a key player due to the ability of its phenolic group to donate a hydrogen atom to scavenge free radicals. nih.govresearchgate.net

l-Proline (Pro): The central proline residue is unique among the proteinogenic amino acids due to its secondary amine, which is part of a rigid pyrrolidine ring. This structural feature significantly restricts the conformational freedom of the peptide backbone, inducing a characteristic β-turn. nih.govresearchgate.net This "conformational lock" can be essential for presenting the flanking tyrosine and phenylalanine residues in the correct orientation for optimal interaction with a receptor. The hydrophobic nature of the proline ring can also contribute to binding affinity.

l-Phenylalanine (Phe): The C-terminal phenylalanine residue provides a bulky, hydrophobic, and aromatic side chain. This group is crucial for engaging in van der Waals and hydrophobic interactions within a binding pocket. The aromatic ring can also participate in π-π stacking with other aromatic residues in the target protein or with the tyrosine residue of the peptide itself.

The interplay of these three residues—the hydrogen bonding capability of tyrosine, the conformational rigidity imposed by proline, and the hydrophobic and aromatic nature of phenylalanine—creates a unique molecular entity with a specific activity profile.

Identification of Key Pharmacophoric Elements within the l-Tyrosyl-l-prolyl-l-phenylalanine Scaffold

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For l-Tyrosyl-l-prolyl-l-phenylalanine, the key pharmacophoric elements can be deduced from the functional groups of its constituent amino acids.

A hypothetical pharmacophore model for this tripeptide would likely include:

A hydrogen bond donor/acceptor feature: corresponding to the hydroxyl group of the tyrosine side chain.

Two aromatic/hydrophobic features: representing the phenyl rings of tyrosine and phenylalanine. The relative spatial orientation of these two aromatic groups is likely a critical determinant of activity.

A hydrophobic feature: associated with the pyrrolidine ring of proline.

The peptide backbone itself: with its amide bonds providing additional hydrogen bonding opportunities.

The precise three-dimensional arrangement of these pharmacophoric points is dictated by the conformational constraints of the peptide, particularly the influence of the proline residue. Understanding this pharmacophore is essential for the design of peptidomimetics or small molecules that can mimic the biological activity of l-Tyrosyl-l-prolyl-l-phenylalanine with improved pharmacological properties.

Computational Approaches for SAR Prediction and Optimization of l-Tyrosyl-l-prolyl-l-phenylalanine Derivatives

Computational chemistry and molecular modeling have become indispensable tools for the prediction of structure-activity relationships and the optimization of peptide-based drug candidates.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational landscape of l-Tyrosyl-l-prolyl-l-phenylalanine and its analogues in a simulated physiological environment. rsc.orgacs.org These simulations provide insights into the dynamic behavior of the peptide, its flexibility, and the stability of different conformations. By observing the interactions of the peptide with a model of its biological target, one can identify key binding interactions and predict the effects of amino acid substitutions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For l-Tyrosyl-l-prolyl-l-phenylalanine derivatives, various physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) can be calculated and correlated with their measured activities. The resulting QSAR models can then be used to predict the activity of novel, untested analogues, thereby guiding synthetic efforts.

Pharmacophore Modeling and Virtual Screening: Based on the identified pharmacophoric elements, computational models can be generated and used to search large chemical databases for other molecules that match the pharmacophore. This virtual screening approach can identify novel, non-peptidic scaffolds that may exhibit similar biological activity but with better drug-like properties.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies of l-Tyrosyl-l-prolyl-l-phenylalanine and its derivatives into the active site of a target protein can help to visualize the binding mode, identify key interactions, and rank the binding affinities of different analogues, thus aiding in the selection of the most promising candidates for synthesis and biological testing.

Through the iterative application of these computational methods, in conjunction with experimental validation, the structure of l-Tyrosyl-l-prolyl-l-phenylalanine can be systematically optimized to enhance its desired biological activity and pharmacokinetic properties.

Computational and Theoretical Studies on L Tyrosyl L Prolyl L Phenylalanine

Quantum Chemical Calculations for Electronic Structure and Reactivity of l-Tyrosyl-l-prolyl-l-phenylalanine

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For a tripeptide like l-Tyrosyl-l-prolyl-l-phenylalanine, these methods can predict its stable conformations, electronic charge distribution, and frontier molecular orbitals.

Density Functional Theory (DFT) Applications for l-Tyrosyl-l-prolyl-l-phenylalanine

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly useful for studying the ground-state electronic properties of molecules. For l-Tyrosyl-l-prolyl-l-phenylalanine, DFT calculations can provide insights into its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Illustrative DFT-Calculated Electronic Properties of l-Tyrosyl-l-prolyl-l-phenylalanine

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and interaction with polar solvents. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from DFT calculations and are not based on actual published data for this specific tripeptide.

Ab Initio Methods for High-Accuracy Calculations on l-Tyrosyl-l-prolyl-l-phenylalanine

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate calculations of molecular properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for situations where electron correlation effects are critical.

For l-Tyrosyl-l-prolyl-l-phenylalanine, ab initio calculations could be employed to refine the geometries obtained from DFT and to calculate more accurate interaction energies with other molecules. These high-level calculations are particularly important for understanding the subtle non-covalent interactions, such as hydrogen bonds and π-π stacking, that are crucial for the structure and function of peptides.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration of l-Tyrosyl-l-prolyl-l-phenylalanine

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. For a flexible molecule like a tripeptide, MD simulations can explore its vast conformational landscape, providing insights into its preferred shapes and dynamic behavior in different environments.

Simulations of l-Tyrosyl-l-prolyl-l-phenylalanine in Aqueous and Membrane Environments

The function of a peptide is often dependent on its environment. MD simulations can be used to study the behavior of l-Tyrosyl-l-prolyl-l-phenylalanine in both aqueous solution and in the presence of a lipid membrane. In an aqueous environment, simulations can reveal how the peptide interacts with water molecules and what its predominant solution-state conformations are.

When simulated in a membrane environment, MD can provide insights into how the tripeptide might interact with or permeate a cell membrane. The orientation and depth of insertion of the peptide within the lipid bilayer can be analyzed, which is crucial for understanding its potential biological activities. Studies on the self-assembly of its constituent aromatic amino acids, phenylalanine and tyrosine, have shown their tendency to form organized structures, a property that could be explored for the tripeptide in different environments.

Illustrative Conformational States of l-Tyrosyl-l-prolyl-l-phenylalanine from MD Simulations

| Conformational State | Dihedral Angles (φ, ψ) - Illustrative | Environment |

| Extended | Tyr: (-120°, 120°), Pro: (-60°, 140°), Phe: (-120°, 120°) | Aqueous |

| Compact/Folded | Tyr: (-70°, -40°), Pro: (-60°, 30°), Phe: (-80°, 100°) | Aqueous |

| Membrane-Associated | Tyr: (-90°, 110°), Pro: (-65°, 150°), Phe: (-100°, 110°) | Lipid Bilayer |

Note: The dihedral angle values are for illustrative purposes to represent different conformational states and are not from specific simulation data for this tripeptide.

Protein-l-Tyrosyl-l-prolyl-l-phenylalanine Complex Dynamics

To understand the mechanism of action of l-Tyrosyl-l-prolyl-l-phenylalanine, it is essential to study its interactions with potential protein targets. MD simulations of a protein-peptide complex can reveal the dynamics of their interaction, the stability of the binding, and the key residues involved in the interaction. These simulations can show how the peptide and the protein adapt their conformations upon binding and can help to elucidate the functional consequences of this interaction.

Advanced Methodologies for Biological Evaluation of L Tyrosyl L Prolyl L Phenylalanine in Vitro, Ex Vivo, Non Human in Vivo Models

Cell-Based Assays for Specific Molecular and Cellular Responses to l-Tyrosyl-l-prolyl-l-phenylalanine

Cell-based assays are fundamental in determining the specific molecular and cellular responses to a peptide. They allow for controlled investigation of mechanisms of action in a biological context.

A primary step in characterizing a bioactive peptide like l-Tyrosyl-l-prolyl-l-phenylalanine is to identify its cellular receptors and understand the downstream signaling pathways it triggers. Peptides containing the Tyr-Pro-Phe motif, such as endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), are known to interact with opioid receptors. nih.govcas.cz

Receptor Binding Assays: These assays quantify the affinity of the peptide for specific receptors. A common method is the radioligand-binding assay. For example, in studies with endomorphin-2 analogs, Chinese hamster ovary (CHO) cells engineered to express specific opioid receptors (e.g., µ- and δ-opioid receptors) are utilized. nih.gov The assay measures the ability of the test peptide to displace a known radiolabeled ligand from the receptor. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the peptide required to inhibit 50% of the radioligand binding. nih.gov

Signal Transduction Assays: Once receptor binding is established, functional assays are employed to determine if the peptide acts as an agonist (activator) or antagonist (blocker) of the receptor. A widely used method is the aequorin luminescence-based calcium assay. nih.gov This assay is conducted in a recombinant mammalian cell line that co-expresses the target receptor (e.g., µ-opioid receptor) and a calcium-sensitive luminescent protein, apoaequorin. nih.gov Receptor activation by an agonist leads to an increase in intracellular calcium levels, which triggers aequorin to emit light. The intensity of the luminescence is a direct measure of receptor activation. nih.gov Conversely, the ability of a peptide to block the luminescence induced by a known agonist indicates its antagonist activity, which can be quantified by a pA2 value. nih.gov

| Assay Type | Cell Line | Target | Measurement | Example Finding for Related Peptide (Endomorphin-2 analog) |

| Radioligand Binding | CHO cells | µ-Opioid Receptor | IC50 | An analog showed high affinity with an IC50 of 158 nM. nih.gov |

| Functional Assay (Calcium) | Recombinant mammalian cells | µ-Opioid Receptor | pA2 (antagonist potency) | An antagonist analog demonstrated a pA2 value of 7.95. nih.gov |

To understand the peptide's effect on cell health, proliferation, and programmed cell death (apoptosis), cellular viability and apoptosis pathway analyses are crucial. These assays can reveal potential cytoprotective or cytotoxic effects.

Cellular Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. mdpi.com It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In studies of endomorphin analogs, human neuroblastoma (SH-SY5Y) cells were treated with the peptides to determine their influence on cell viability, particularly under conditions of cellular stress induced by neurotoxins or corticosterone. mdpi.com

Apoptosis Pathway Analysis: Should a peptide influence cell viability, further mechanistic studies are conducted to investigate its role in apoptosis. This can be achieved by measuring the activity of key enzymes in the apoptotic cascade, such as caspases. For instance, the activity of caspase-3, a critical executioner caspase, can be quantified using specific substrates that release a fluorescent or colorimetric signal upon cleavage. Studies on endomorphin-2 have shown it can diminish caspase-3 activity in neuroblastoma cells, suggesting an anti-apoptotic effect. mdpi.com

| Assay | Cell Line | Parameter Measured | Purpose | Example Finding for Related Peptide (Endomorphin-2) |

| MTT Assay | SH-SY5Y | Metabolic Activity | Assess Cell Viability | Increased cell viability by 7-10% in the presence of a neurotoxin. mdpi.com |

| Caspase-3 Activity Assay | SH-SY5Y | Enzyme Activity | Quantify Apoptosis | Diminished caspase-3 activity, indicating neuroprotective potential. mdpi.com |

To gain a comprehensive, unbiased view of the cellular response to the peptide, high-throughput gene expression profiling techniques like RNA sequencing (RNA-seq) are employed. RNA-seq provides a snapshot of the entire transcriptome (the full range of messenger RNA molecules) of a cell at a specific moment, revealing which genes are up- or down-regulated in response to the peptide treatment.

This powerful technique can identify novel biological pathways affected by the peptide. For example, if a peptide like l-Tyrosyl-l-prolyl-l-phenylalanine were found to have neuroprotective effects, RNA-seq on treated neuronal cells could uncover the underlying genetic programs. It might reveal changes in the expression of genes related to stress response, synaptic plasticity, or growth factors. While full RNA-seq studies on Tyr-Pro-Phe peptides are not widely published, more targeted gene expression analyses have been performed. For example, the effect of endomorphin analogs on the expression of Brain-Derived Neurotrophic Factor (BDNF), a key gene for neuronal survival, has been studied using quantitative polymerase chain reaction (qPCR). mdpi.com

Ex Vivo Tissue and Organ Culture Studies with l-Tyrosyl-l-prolyl-l-phenylalanine

Ex vivo studies bridge the gap between in vitro cell culture and in vivo animal models. They involve the use of tissues or organs maintained in a viable state outside the organism, allowing for the study of complex physiological responses in a more integrated system than cell monolayers.

This technique involves isolating an intact organ and maintaining its viability by perfusing it with an oxygenated physiological buffer through its vascular system. This allows for the direct administration of compounds to the organ and the collection of effluent for analysis, providing insights into organ-specific functions.

A relevant example is the use of an isolated perfused rat jejunum model to study the effects of β-casomorphins, which contain the Tyr-Pro-Phe sequence, on intestinal function. physiology.org In these experiments, the peptide β-casomorphin-7 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) was administered into the lumen or the arterial supply of the isolated jejunum. physiology.org The researchers then measured the secretion of mucin, a key component of the gut's protective mucus layer. physiology.org This model demonstrated that the peptide could directly stimulate a physiological response (mucin secretion) in a dose-dependent manner. physiology.org Such a model would be ideal for testing whether l-Tyrosyl-l-prolyl-l-phenylalanine has direct effects on intestinal or other organ functions.

| Model | Organism | Peptide Tested | Measured Parameter | Key Finding |

| Isolated Perfused Jejunum | Rat | β-Casomorphin-7 | Mucin Secretion | Peptide induced a dose-dependent increase in mucin discharge. physiology.org |

Many biological processes involve intricate communication between different cell types. Primary cell co-culture experiments are designed to model these interactions in vitro. This involves culturing two or more different types of cells, freshly isolated from tissue, in the same environment.

This methodology would be particularly valuable for evaluating l-Tyrosyl-l-prolyl-l-phenylalanine, given that related opioid peptides have known neuro- and immunomodulatory roles. For example, to investigate its potential effects on neuroinflammation, a co-culture of primary neurons and microglia (the primary immune cells of the brain) could be established. The peptide would be introduced to the system, and endpoints could include the measurement of inflammatory cytokine release from microglia, changes in neuronal viability, or alterations in synaptic function. Similarly, to explore effects on gut-immune interactions, a co-culture of intestinal epithelial cells and immune cells (like lymphocytes or macrophages) could be used to assess changes in barrier function and immune cell activation in response to the peptide.

Non-Human In Vivo Studies on l-Tyrosyl-l-prolyl-l-phenylalanine (mechanistic focus)

The in vivo evaluation of l-tyrosyl-l-prolyl-l-phenylalanine in non-human models is crucial for understanding its physiological relevance and potential as a bioactive molecule. While specific data on this tripeptide is limited, studies on closely related peptides, particularly those containing the Tyr-Pro motif, provide valuable insights into its likely biodistribution, metabolism, and cellular uptake mechanisms.

Biodistribution and Metabolism of l-Tyrosyl-l-prolyl-l-phenylalanine in Animal Models

Direct studies on the biodistribution and metabolism of l-tyrosyl-l-prolyl-l-phenylalanine are not extensively documented in publicly available literature. However, research on smaller, related peptide fragments offers a foundational understanding.

A significant study on the dipeptide Tyr-Pro, which constitutes the N-terminal portion of the subject tripeptide, demonstrated its ability to be absorbed after oral administration and to cross the blood-brain barrier in mice. nih.govresearchgate.net In this research, orally administered stable isotope-labeled Tyr-Pro was detected intact in both the plasma and brain tissue of mice, with maximal levels observed shortly after administration. nih.govresearchgate.net This suggests that the Tyr-Pro moiety may facilitate the transport of the larger tripeptide across biological membranes, including the intestinal epithelium and the blood-brain barrier.

Furthermore, studies on the tetrapeptide Tyr-MIF-1 (Tyr-Pro-Leu-Gly-amide) have shown that peptides containing the Tyr-Pro sequence can be taken up by erythrocytes. nih.gov This uptake is a saturable and temperature-dependent process. nih.gov Following internalization, the peptide undergoes degradation within the cytosol of the red blood cells. nih.gov This indicates that blood cells may play a role in the transport and metabolism of such peptides.

Based on these findings, it can be hypothesized that l-tyrosyl-l-prolyl-l-phenylalanine may be absorbed into the systemic circulation and potentially reach various tissues, including the central nervous system. Once in the bloodstream, it could be subject to metabolism within blood cells and likely in other tissues with peptidolytic activity, such as the liver and kidneys.

Table 1: Biodistribution of Orally Administered Tyr-Pro in Mice

| Tissue | Maximum Concentration (pmol/mg-tissue) | Time to Maximum Concentration (minutes) |

|---|---|---|

| Plasma | Not applicable | 15 |

| Brain (Cortex) | > 0.02 | 15 |

| Brain (Hippocampus) | > 0.02 | 15 |

| Brain (Hypothalamus) | > 0.02 | 15 |

Data derived from a study on the dipeptide Tyr-Pro and indicates potential for CNS penetration of peptides containing this motif. nih.govresearchgate.net

Target Engagement Studies and Biomarker Discovery in Animal Models

Specific target engagement studies and the discovery of biomarkers related to the administration of l-tyrosyl-l-prolyl-l-phenylalanine in animal models are not well-documented in the available scientific literature. Identifying the molecular targets of this tripeptide would be a critical step in elucidating its mechanism of action. Such studies would typically involve techniques like chemical proteomics to "fish out" binding partners from tissue lysates. drughunter.com

Given that proline-rich peptides can exhibit a range of biological activities, including acting as antimicrobial agents and modulators of the immune system, potential targets for l-tyrosyl-l-prolyl-l-phenylalanine could be diverse. science.goveurekaselect.com For instance, some proline-rich peptides have been shown to interact with the proteasome, an important cellular machinery for protein degradation. nih.gov

Future research in this area would necessitate the development of labeled versions of the tripeptide (e.g., with radioactive isotopes or affinity tags) to trace its binding to cellular components in vivo. Subsequent analysis using proteomic and metabolomic approaches could then identify downstream biomarkers that are modulated by the peptide's activity.

Mechanistic Phenotyping in Genetically Modified Animal Models

There is currently a lack of published research on the mechanistic phenotyping of l-tyrosyl-l-prolyl-l-phenylalanine in genetically modified animal models. This advanced level of in vivo investigation would be contingent on the prior identification of specific molecular targets or signaling pathways affected by the tripeptide.

Once a target is identified, genetically modified models, such as knockout or transgenic animals for the specific target protein, would be invaluable for confirming the mechanism of action. For example, if l-tyrosyl-l-prolyl-l-phenylalanine were found to interact with a particular receptor, observing a diminished or absent physiological response to the peptide in an animal model lacking that receptor would provide strong evidence for its role in the peptide's activity.

Proteolytic Stability and Degradation Pathways of l-Tyrosyl-l-prolyl-l-phenylalanine in Biological Matrices (in vitro/ex vivo)

The proteolytic stability of a peptide is a critical determinant of its bioavailability and duration of action. The presence of a proline residue in the second position of l-tyrosyl-l-prolyl-l-phenylalanine is expected to confer a degree of resistance to degradation by certain proteases. The Tyr-Pro bond is known to be relatively resistant to cleavage by many common peptidases.

However, the tripeptide is still susceptible to degradation by other enzymes. General principles of peptide metabolism suggest that the peptide bonds could be hydrolyzed by various peptidases present in biological matrices such as plasma, serum, and tissue homogenates.

Studies on the enzymatic hydrolysis of proteins rich in aromatic and hydrophobic amino acids, such as tyrosine and phenylalanine, indicate that enzymes like papain and alkaline proteases can cleave peptide bonds involving these residues. nih.govnih.gov Therefore, it is plausible that the Pro-Phe bond or the entire tripeptide could be cleaved by such enzymes.

Research on the degradation of a related tetrapeptide, Tyr-MIF-1, in erythrocytes showed that it is internalized and then broken down into smaller fragments, including free iodotyrosine (when using a radiolabeled version). nih.gov This suggests that intracellular peptidases play a significant role in the metabolism of such peptides.

The degradation of l-tyrosyl-l-prolyl-l-phenylalanine in biological matrices would likely result in the liberation of its constituent amino acids: l-tyrosine (B559521), l-proline, and l-phenylalanine (B559525), as well as smaller dipeptide fragments.

Table 2: Potential Enzymatic Cleavage Sites and Degradation Products of l-Tyrosyl-l-prolyl-l-phenylalanine

| Potential Cleavage Site | Enzyme Class (Example) | Potential Degradation Products |

|---|---|---|

| Tyr-Pro bond | Prolidases | l-tyrosine, l-prolyl-l-phenylalanine |

| Pro-Phe bond | Prolyl endopeptidases | l-tyrosyl-l-proline, l-phenylalanine |

It is important to note that the actual degradation pathway and the rate of degradation would depend on the specific biological matrix and the enzymes present.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| l-Tyrosyl-l-prolyl-l-phenylalanine |

| l-tyrosine |

| l-proline |

| l-phenylalanine |

| Tyr-Pro |

| Tyr-MIF-1 (l-tyrosyl-l-prolyl-l-leucyl-l-glycinamide) |

| Papain |

Future Research Directions and Translational Perspectives for L Tyrosyl L Prolyl L Phenylalanine

Integration of l-Tyrosyl-l-prolyl-l-phenylalanine with Nanoscience for Advanced Research Tools

The convergence of peptide chemistry and nanoscience offers fertile ground for the development of novel research tools. l-Tyrosyl-l-prolyl-l-phenylalanine can be integrated with nanomaterials to create sophisticated platforms for a range of applications.

One promising avenue is the use of this tripeptide in the functionalization of nanoparticles. Peptides can act as targeting ligands, directing nanoparticles to specific cells or tissues. mdpi.com By conjugating l-Tyrosyl-l-prolyl-l-phenylalanine to the surface of nanoparticles, researchers could create probes for studying biological systems where the constituent amino acids play a key role. For instance, given that tyrosine and phenylalanine are precursors to neurotransmitters, these functionalized nanoparticles could be designed to interact with specific neuronal receptors.

Furthermore, the self-assembly properties of peptides are of great interest in nanotechnology. nih.gov Short peptides can spontaneously form well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govrsc.org Computational tools are being developed to screen for the self-assembly propensity of tripeptides, which could be applied to l-Tyrosyl-l-prolyl-l-phenylalanine to predict its ability to form such structures. nih.govresearchgate.net These self-assembled nanostructures could serve as scaffolds for tissue engineering or as controlled-release drug delivery systems. nih.govrsc.org For example, a hydrogel formed from l-Tyrosyl-l-prolyl-l-phenylalanine could be loaded with therapeutic agents for localized delivery. mdpi.com

Table 1: Potential Nanoscience Applications of l-Tyrosyl-l-prolyl-l-phenylalanine

| Application Area | Description | Potential Advantage of l-Tyrosyl-l-prolyl-l-phenylalanine |

|---|---|---|

| Targeted Nanoparticles | Conjugation to nanoparticles (e.g., gold nanoparticles, liposomes) to direct them to specific biological targets. | The peptide sequence could confer specificity for receptors or transporters related to aromatic amino acid metabolism or signaling. |

| Self-Assembled Biomaterials | Formation of nanostructures like hydrogels or nanofibers for use as scaffolds in tissue engineering or as drug delivery vehicles. nih.govrsc.org | The specific sequence may lead to unique material properties, and the biocompatibility of the peptide is a key advantage. rsc.org |

| Functionalized Nanosystems for Photodynamic Therapy | Integration of the peptide with photosensitizers in nanosystems for targeted cancer therapy. researchgate.net | The peptide could enhance the targeting of photosensitizers to tumor cells. |

Development of l-Tyrosyl-l-prolyl-l-phenylalanine-Based Biosensors and Diagnostic Probes

The development of sensitive and selective biosensors is crucial for diagnostics and biomedical research. Peptides are increasingly recognized as valuable recognition elements in biosensor design due to their high specificity and stability. nih.gov

l-Tyrosyl-l-prolyl-l-phenylalanine could be employed as a biorecognition element in electrochemical biosensors. mdpi.com In such a device, the tripeptide would be immobilized on an electrode surface and its interaction with a target analyte would generate a measurable electrical signal. The target could be a protein that specifically binds to this peptide sequence or an enzyme that cleaves it.

Another promising approach is the design of fluorescent probes based on this tripeptide. nih.gov By attaching a fluorophore to the peptide, a probe can be created that changes its fluorescence properties upon binding to a target molecule or in response to a specific enzymatic activity. nifdc.org.cn For example, a probe could be designed where the fluorescence is quenched until the peptide is cleaved by a specific protease, leading to a "turn-on" signal. monash.edu Such probes could be used for imaging biological processes in living cells. nifdc.org.cn

Table 2: Hypothetical l-Tyrosyl-l-prolyl-l-phenylalanine-Based Biosensor Designs

| Biosensor Type | Design Principle | Potential Application |

|---|---|---|

| Electrochemical Biosensor | The tripeptide is immobilized on an electrode. Binding of a target analyte to the peptide alters the electrochemical properties of the electrode surface. mdpi.com | Detection of specific peptide-binding proteins or enzymes in biological fluids for diagnostic purposes. |

| Fluorescent "Turn-On" Probe | A fluorophore and a quencher are attached to the peptide. Cleavage of the peptide by a target protease separates the fluorophore and quencher, resulting in an increase in fluorescence. monash.edu | Imaging protease activity in real-time within cellular systems to study disease progression. |

| Environmentally Sensitive Probe | A fluorophore whose emission spectrum is sensitive to the local environment is conjugated to the peptide. Binding to a target protein would alter the fluorophore's environment and thus its fluorescence. monash.edu | Studying protein-peptide interactions and conformational changes. |

Advanced Analytical Strategies for Detection and Quantification of l-Tyrosyl-l-prolyl-l-phenylalanine in Complex Biological Systems

To study the biological roles and potential therapeutic applications of l-Tyrosyl-l-prolyl-l-phenylalanine, robust analytical methods for its detection and quantification in complex biological matrices like plasma or tissue extracts are essential.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of peptides. phenomenex.com Reversed-phase HPLC can be used to separate the tripeptide from other components in a biological sample, and tandem mass spectrometry (MS/MS) can provide unambiguous identification and quantification. acs.org The development of a specific LC-MS/MS method for l-Tyrosyl-l-prolyl-l-phenylalanine would involve optimizing chromatographic conditions and mass spectrometric parameters for sensitivity and selectivity. acs.org

Capillary electrophoresis (CE) is another high-resolution separation technique well-suited for peptide analysis. nih.gov CE offers advantages such as high efficiency, short analysis times, and low sample consumption. nih.gov Coupling CE with mass spectrometry (CE-MS) would provide a powerful tool for the analysis of l-Tyrosyl-l-prolyl-l-phenylalanine, especially for samples with limited volume. ijpca.org

Table 3: Comparison of Analytical Techniques for l-Tyrosyl-l-prolyl-l-phenylalanine

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| LC-MS/MS | Separation by HPLC based on polarity, followed by detection and fragmentation by mass spectrometry. acs.org | High sensitivity and specificity, well-established for peptide quantification. acs.org | Matrix effects from complex biological samples can interfere with ionization. |

| CE-MS | Separation by capillary electrophoresis based on charge-to-size ratio, coupled to mass spectrometry. ijpca.org | High separation efficiency, small sample volume requirements, and orthogonal separation mechanism to HPLC. nih.gov | Lower loading capacity compared to HPLC, and interfacing CE with MS can be technically challenging. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of the peptide by gas chromatography, followed by mass spectrometry. | High resolution and sensitivity for certain compounds. | Requires derivatization to make the peptide volatile, which can be complex and may not be suitable for all peptides. nih.gov |

Exploration of l-Tyrosyl-l-prolyl-l-phenylalanine as a Mechanistic Probe for Fundamental Biological Processes

Given its composition of aromatic and conformationally constrained amino acids, l-Tyrosyl-l-prolyl-l-phenylalanine has the potential to serve as a valuable mechanistic probe to investigate fundamental biological processes.

The structural similarity of this tripeptide to portions of larger, biologically active peptides suggests it could be used to probe receptor-ligand interactions. For example, morphiceptin (Tyr-Pro-Phe-Pro-NH2) is a selective opioid agonist. nih.gov l-Tyrosyl-l-prolyl-l-phenylalanine, as a fragment of a morphiceptin analog, could be investigated for its own potential interactions with opioid receptors or used as a competitive inhibitor to study the binding of other ligands.

Furthermore, the individual amino acid components of the tripeptide have distinct biological activities. Tyrosine and phenylalanine can have opposing effects on global transcription and DNA repair in neurons. nih.gov l-Tyrosyl-l-prolyl-l-phenylalanine could be used as a tool to dissect the downstream signaling pathways influenced by these amino acids when delivered as a single molecular entity.

The tripeptide could also be designed as a substrate for specific enzymes, such as proteases. By modifying the peptide with a reporter group, its cleavage can be monitored to provide a measure of enzyme activity. This would allow for the screening of enzyme inhibitors or the characterization of enzyme kinetics in various biological contexts. mdpi.com

Hypothetical Framework for Engineering Advanced Peptidomimetics Inspired by l-Tyrosyl-l-prolyl-l-phenylalanine

While peptides have significant therapeutic potential, they often suffer from poor metabolic stability and low oral bioavailability. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved drug-like properties. A hypothetical framework for engineering advanced peptidomimetics inspired by l-Tyrosyl-l-prolyl-l-phenylalanine would involve several key steps.

The first step is to understand the structure-activity relationship (SAR) of the parent tripeptide. science.gov This involves synthesizing and testing analogs of l-Tyrosyl-l-prolyl-l-phenylalanine with modifications to the amino acid side chains or the peptide backbone to determine which features are critical for its biological activity.

Based on the SAR data, a scaffold-based design approach can be employed. nih.gov This involves replacing the peptide backbone with a non-peptidic scaffold that holds the key pharmacophoric groups in the correct spatial orientation. nih.govacs.org For instance, a substituted pyridine or a pyrimidodiazepine derivative could serve as a rigid scaffold to mimic the conformation of the tripeptide. nih.govchemrxiv.org Computational modeling can be used to design scaffolds that are conformationally and electrostatically similar to the parent peptide. acs.org

The final step is the chemical synthesis and biological evaluation of the designed peptidomimetics. The synthesized compounds would be tested for their biological activity, metabolic stability, and other pharmacokinetic properties to identify lead candidates for further development.

Q & A

Q. What are the standard methodologies for synthesizing l-Tyrosyl-l-prolyl-l-phenylalanine in academic research?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this tripeptide. Key steps include:

- Coupling Reactions : Use of Fmoc- or Boc-protected amino acids with activating agents like HBTU or DCC.

- Deprotection : Removal of temporary protecting groups (e.g., Fmoc with piperidine).

- Cleavage : TFA-based cleavage cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the peptide from the resin.

- Purification : Reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) for >95% purity .

Q. How is l-Tyrosyl-l-prolyl-l-phenylalanine characterized for structural validation?

- Methodological Answer :

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., C23H27N3O4; theoretical MW = 409.48 g/mol) .

- NMR Spectroscopy : 2D NMR (COSY, HSQC) to verify amino acid sequence and stereochemistry .

- Circular Dichroism (CD) : Assess secondary structure in solution (e.g., proline-induced conformational rigidity) .

Q. What in vitro assays are used to study the biological activity of this tripeptide?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with tyrosinase or proteases using spectrophotometric methods (e.g., monitoring dopachrome formation at 475 nm) .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines to evaluate cytotoxicity or anti-proliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for l-Tyrosyl-l-prolyl-l-phenylalanine?

- Methodological Answer :

- Reproducibility Checks : Standardize buffer conditions (pH, ionic strength) and peptide purity (>95% via HPLC).

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis .

Q. What computational strategies are employed to predict the interaction dynamics of this tripeptide with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to tyrosinase or GPCRs.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for 100+ ns trajectories to study conformational stability.

- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods to analyze catalytic mechanisms (e.g., metal ion coordination in enzyme active sites) .

Q. How do researchers design experiments to study the metabolic stability of l-Tyrosyl-l-prolyl-l-phenylalanine in physiological conditions?

- Methodological Answer :

- Simulated Biological Fluids : Incubate the peptide in PBS (pH 7.4), human serum, or liver microsomes.

- LC-MS/MS Monitoring : Quantify degradation products at timed intervals (0–24 hours).

- Protease Specificity : Use inhibitors (e.g., PMSF for serine proteases) to identify cleavage pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).